Pde7-IN-3 -

Pde7-IN-3

Catalog Number: EVT-8425271
CAS Number:
Molecular Formula: C18H21ClN2O4
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PDE7-IN-3 is a compound classified as a phosphodiesterase 7 inhibitor, which has garnered interest for its potential therapeutic applications, particularly in the treatment of neuropathic pain and inflammatory conditions. Phosphodiesterase 7 is part of the phosphodiesterase family that specifically hydrolyzes cyclic adenosine monophosphate, playing a crucial role in regulating intracellular signaling pathways. The compound is notable for its selective inhibition of the PDE7A isoform, which is predominantly expressed in immune cells and skeletal muscle.

Source and Classification

PDE7-IN-3 is derived from a series of quinazoline derivatives synthesized through multi-step chemical reactions. The classification of this compound falls under small molecule inhibitors targeting the phosphodiesterase enzyme family, specifically PDE7A. The development of PDE7 inhibitors has been driven by their potential to modulate immune responses and treat various diseases associated with dysregulated cAMP signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of PDE7-IN-3 involves several key steps:

  1. Starting Materials: The synthesis typically begins with quinazoline derivatives, which are modified through various chemical reactions.
  2. Reactions:
    • Monohydrazinolysis: This step involves the selective reaction of hydrazines with quinazoline derivatives to yield hydrazones.
    • Schiff Base Formation: The hydrazones are then reacted with substituted aromatic aldehydes to form Schiff bases.
    • Bromination: Subsequent bromination in acetic acid leads to the formation of fused triazoloquinazolines.
  3. Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm their structures and purity .
Molecular Structure Analysis

Structure and Data

PDE7-IN-3 features a complex molecular structure characterized by a quinazoline core integrated with various heterocyclic moieties. The specific structural formula includes functional groups that enhance its binding affinity to the PDE7A enzyme.

  • Molecular Formula: The exact molecular formula can vary based on specific substituents but generally includes elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
  • Crystallography: X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within PDE7-IN-3, revealing critical interactions with the enzyme's active site .
Chemical Reactions Analysis

Reactions and Technical Details

PDE7-IN-3 undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Hydrolysis: As a phosphodiesterase inhibitor, PDE7-IN-3 may undergo hydrolytic reactions that could impact its efficacy.
  2. Binding Interactions: The compound forms hydrogen bonds and π-π stacking interactions within the active site of PDE7A, crucial for its inhibitory activity .
  3. Inhibition Mechanism: By inhibiting PDE7A, it increases intracellular levels of cyclic adenosine monophosphate, thereby modulating downstream signaling pathways involved in inflammation and immune responses .
Mechanism of Action

Process and Data

The mechanism of action for PDE7-IN-3 primarily involves:

  1. Inhibition of cAMP Hydrolysis: By selectively inhibiting PDE7A, PDE7-IN-3 prevents the breakdown of cyclic adenosine monophosphate, leading to elevated cAMP levels within cells.
  2. Regulation of Immune Function: Increased cAMP can suppress pro-inflammatory cytokine production in T cells, which is beneficial in conditions like asthma and other inflammatory diseases .
  3. Selectivity: The compound exhibits selectivity towards PDE7A over other phosphodiesterases, minimizing potential side effects associated with non-selective inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PDE7-IN-3 possesses distinct physical and chemical properties that are critical for its function:

  • Solubility: The solubility profile varies depending on the specific formulation but is generally optimized for bioavailability.
  • Stability: Stability studies indicate that PDE7-IN-3 maintains its integrity under physiological conditions, although specific degradation pathways may exist.
  • Melting Point: The melting point can provide insights into the purity and crystalline nature of the compound.

These properties are essential for determining the pharmacokinetics and pharmacodynamics of PDE7-IN-3 in biological systems.

Applications

Scientific Uses

PDE7-IN-3 has several promising applications in scientific research and therapeutic development:

  1. Neuropathic Pain Treatment: As indicated in patent literature, PDE7 inhibitors like PDE7-IN-3 are being explored for their ability to alleviate neuropathic pain through modulation of cAMP signaling pathways .
  2. Anti-inflammatory Agents: Research suggests that selective inhibition of PDE7A can lead to reduced inflammation in various models, making it a candidate for treating autoimmune diseases .
  3. Cancer Therapy: Emerging studies indicate potential roles for PDE7 inhibitors in cancer therapy by modulating immune responses against tumors .

Properties

Product Name

Pde7-IN-3

IUPAC Name

3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24)

InChI Key

PFDYHSOOBQTYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.